molecular formula C14H18N2O3 B8227890 Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate

Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate

Cat. No.: B8227890
M. Wt: 262.30 g/mol
InChI Key: DJAJEAIFJCKUPF-UHFFFAOYSA-N
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Description

Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate is a heterocyclic compound with the molecular formula C14H18N2O3. It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate typically involves the reaction of benzyl chloroformate with 6-methyl-1,4-diazepane-5-one under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Benzyl 6-methyl-5-hydroxy-1,4-diazepane-1-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 6-amino-5-oxo-1,4-diazepane-1-carboxylate
  • Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate
  • ®-1-Benzyl-5-methyl-1,4-diazepane

Uniqueness

Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-11-9-16(8-7-15-13(11)17)14(18)19-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAJEAIFJCKUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCNC1=O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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